Neononanoic acid

Beschreibung

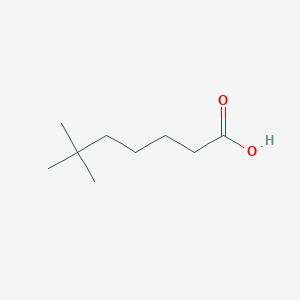

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,6-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOISIQFPPAFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208099 | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59354-78-8 | |

| Record name | Neononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neononanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Neodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodecanoic acid, a branched-chain carboxylic acid with the chemical formula C10H20O2, is a versatile chemical intermediate with a wide range of industrial applications.[1] Its unique branched structure imparts properties such as high stability and good solubility in organic solvents, making it a valuable component in the synthesis of polymers, resins, and specialty chemicals.[2][3] While its primary applications are in industrial settings, including as a precursor for paint driers, PVC stabilizers, and lubricants, neodecanoic acid and its derivatives also find use in the pharmaceutical and cosmetic industries as intermediates and formulation aids.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of neodecanoic acid, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of Neodecanoic Acid

Neodecanoic acid is a colorless to pale yellow liquid at room temperature with a mild odor.[3][6] Its branched structure influences its physical properties, distinguishing it from its linear isomer, decanoic acid. The quantitative physical properties of neodecanoic acid are summarized in Table 1.

Table 1: Physical Properties of Neodecanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C10H20O2 | |

| Molar Mass | 172.26 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Odor | Mild | [6] |

| Density | 0.911 - 0.92 g/cm³ at 20°C | [7] |

| Melting Point | <-30 °C to -39 °C | [2] |

| Boiling Point | 243 - 253 °C at 760 mmHg | [4] |

| Flash Point | >100 °C to 129 °C (Closed Cup) | [2][7] |

| Vapor Pressure | 0.00329 mmHg at 25°C | [8] |

| Water Solubility | 79.7 mg/L at 20°C (practically insoluble) | [8] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, chloroform, and benzene | [3][8] |

| Viscosity | 40 - 45 mm²/s at 20°C | [6] |

| Refractive Index | ~1.441 at 20°C | [8] |

Chemical Properties and Reactivity of Neodecanoic Acid

As a carboxylic acid, the chemistry of neodecanoic acid is dominated by the carboxyl functional group (-COOH). It is a weak acid that can donate a proton in the presence of a base.[6] Its branched alkyl chain is relatively inert but contributes to its steric hindrance and solubility characteristics. A summary of its key chemical properties is presented in Table 2.

Table 2: Chemical Properties of Neodecanoic Acid

| Property | Value/Description | Reference(s) |

| Acidity (pKa) | ~5.0 | |

| Reactivity | Undergoes typical carboxylic acid reactions such as neutralization, esterification, and amide formation. | [3][6] |

| Chemical Incompatibilities | Strong oxidizing agents, strong bases, and reducing agents. | [6] |

| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | [6] |

The general reactivity of neodecanoic acid, characteristic of carboxylic acids, is illustrated in the following diagram:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. caloongchem.com [caloongchem.com]

- 4. NEODECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. caloongchem.com [caloongchem.com]

- 6. NEODECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Page loading... [guidechem.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-Depth Technical Guide to the Synthesis of Neononanoic Acid via the Koch-Haaf Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of neononanoic acid, a valuable branched-chain carboxylic acid, through the Koch-Haaf reaction. This document details the reaction mechanism, experimental protocols, quantitative data on product composition, and methods for purification.

Introduction

This compound, a nine-carbon tertiary carboxylic acid, is a significant building block in the synthesis of various industrial products, including synthetic lubricants, resins, and pharmaceuticals. Its highly branched structure imparts unique properties such as thermal and oxidative stability. The Koch-Haaf reaction, a powerful method for the carbonylation of alkenes or alcohols, is a primary route for the industrial production of this compound. This guide will focus on the synthesis utilizing isooctene as the starting material.

The Koch-Haaf Reaction: Mechanism and Key Parameters

The Koch-Haaf reaction involves the addition of carbon monoxide and a proton to an alkene, followed by hydrolysis of the resulting acylium ion to form a carboxylic acid. The reaction is typically carried out under pressure and in the presence of a strong acid catalyst.

In the synthesis of this compound from isooctene (a branched C8 olefin), the reaction proceeds through the formation of a tertiary carbocation intermediate. This carbocation then reacts with carbon monoxide, followed by the addition of water, to yield the final carboxylic acid product.

Key reaction parameters include:

-

Catalyst: A combination of a Lewis acid, such as boron trifluoride (BF₃), and a proton source (water) is commonly employed. The presence of a co-catalyst, like copper(I) oxide (Cu₂O), can enhance the reaction.

-

Pressure: The reaction is conducted under elevated pressures of carbon monoxide, typically around 10 bar.

-

Temperature: The synthesis is generally carried out at a relatively low temperature, around 30°C, to control selectivity and minimize side reactions.

-

Starting Material: Isooctene is the primary feedstock. It is important to note that "isooctene" can refer to a mixture of isomers, with diisobutylene being a common industrial form. The specific isomer distribution of the starting material will influence the isomeric composition of the resulting this compound.

Experimental Protocol: Synthesis of this compound from Isooctene

The following protocol is a representative procedure based on available literature and patent information.

Materials:

-

Isooctene

-

Carbon Monoxide (high purity)

-

Boron Trifluoride (BF₃)

-

Copper(I) Oxide (Cu₂O)

-

Deionized Water

-

1,3-Butanediol (for purification)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

Catalyst Preparation: In a separate vessel, a catalyst complex is prepared by carefully adding boron trifluoride to a mixture of water and copper(I) oxide under an inert atmosphere. The molar ratios of the catalyst components are critical and should be optimized for maximum yield and selectivity.

-

Reaction Setup: The high-pressure autoclave is charged with isooctene. The pre-formed catalyst complex is then transferred to the reactor.

-

Reaction Execution: The reactor is sealed and purged with nitrogen before being pressurized with carbon monoxide to the desired pressure (e.g., 10 bar). The reaction mixture is then stirred and maintained at the reaction temperature (e.g., 30°C). The progress of the reaction can be monitored by the uptake of carbon monoxide.

-

Work-up: Upon completion, the reactor is cooled, and the excess carbon monoxide is carefully vented. The reaction mixture is then transferred to a separation funnel. The organic layer, containing the crude this compound, is separated from the aqueous catalyst layer.

-

Purification: The crude product is purified by azeotropic rectification. 1,3-butanediol is added to the crude this compound, and the mixture is distilled. The lower-boiling byproducts are removed as an azeotrope with 1,3-butanediol, yielding purified this compound.

Quantitative Data

The composition of the crude reaction product is a critical factor in determining the efficiency of the synthesis and the requirements for purification.

| Component | Percentage in Crude Product |

| This compound | ~80% |

| C16 Hydrocarbons | ~16% |

| Other Substances | ~4% |

Table 1: Typical composition of the crude product from the Koch-Haaf synthesis of this compound from isooctene.

The C16 hydrocarbons are primarily dimers of the isooctene starting material, a common byproduct in acid-catalyzed reactions of olefins. The "other substances" may include other isomeric carboxylic acids, esters, and other oligomerization products.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Byproducts and Purification Challenges

The primary byproducts of the Koch-Haaf synthesis of this compound are oligomers of the starting alkene, predominantly dimers (C16 hydrocarbons). The formation of these byproducts is a result of competing acid-catalyzed dimerization of the isooctene. The structural similarity and close boiling points of these hydrocarbon impurities with the desired product make simple distillation an inefficient method for purification.

Azeotropic rectification with an entrainer like 1,3-butanediol is an effective technique to overcome this challenge. The entrainer forms a lower-boiling azeotrope with the hydrocarbon impurities, allowing for their selective removal and yielding high-purity this compound.

Conclusion

The Koch-Haaf reaction is a robust and industrially relevant method for the synthesis of this compound from isooctene. Careful control of reaction parameters, particularly the catalyst system, pressure, and temperature, is crucial for maximizing the yield and selectivity of the desired tertiary carboxylic acid. While the formation of byproducts presents a purification challenge, the use of azeotropic rectification provides an effective solution for obtaining high-purity this compound suitable for its diverse applications in research and industry. Further research into optimizing catalyst systems and reaction conditions can lead to even more efficient and sustainable production processes.

An In-depth Technical Guide to Neononanoic Acid for Researchers and Drug Development Professionals

Introduction

Neononanoic acid is a synthetic, branched-chain saturated fatty acid.[1] Unlike its straight-chain isomer, nonanoic acid, this compound is a mixture of isomers of saturated, branched monocarboxylic acids.[1] A defining structural characteristic of these "neo-acids" is the presence of a carboxylic acid group attached to a quaternary alpha-carbon atom, which imparts significant steric hindrance.[1] This steric shielding is responsible for the remarkable thermal and hydrolytic stability of this compound and its derivatives, as well as their resistance to chemical and oxidative compounds.[1] This guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and applications relevant to research and development.

Nomenclature

The IUPAC name for the most common isomer of this compound is 6,6-dimethylheptanoic acid .[1][2] However, commercially available this compound is typically a mixture of C9 branched-chain carboxylic acid isomers.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and formulation development.

| Property | Value |

| Molecular Formula | C₉H₁₈O₂[2] |

| Molecular Weight | 158.24 g/mol [1][2] |

| CAS Number | 59354-78-8[1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Odor | Characteristic, somewhat unpleasant[3] |

| Boiling Point | 220 – 240 °C[3] |

| Melting Point | -30 to -40 °C[3] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents (e.g., alcohols, ethers, hydrocarbons)[3][4] |

| InChI Key | AAOISIQFPPAFQO-UHFFFAOYSA-N[1] |

Synthesis of this compound

The primary industrial method for producing this compound is the Koch synthesis .[5][6] This process involves the reaction of an olefin (in this case, isooctene) with carbon monoxide and water under high pressure and temperature, using a strong acid catalyst such as boron trifluoride.[5]

Experimental Protocol: The Koch Synthesis

A representative protocol for the Koch synthesis of this compound is as follows:

-

Reactants : Isooctene, carbon monoxide, water, and a catalyst system (e.g., boron trifluoride, water, and copper(I) oxide).[5]

-

Reaction Conditions : The reaction is typically carried out at a pressure of 10 bars and a temperature of 30°C.[5]

-

Procedure :

-

The catalyst system is prepared.

-

Isooctene is introduced into the reaction vessel.

-

Carbon monoxide is bubbled through the mixture under pressure.

-

Water is added to facilitate the carboxylation reaction.

-

-

Purification : The crude this compound product is then purified, often through rectification or azeotropic distillation, to remove unreacted hydrocarbons and other impurities.[5]

More sustainable and environmentally friendly alternatives to the traditional Koch synthesis are being explored, including the production of neo-acids from renewable biomass sources.[6][7]

Logical Workflow for the Koch Synthesis

Caption: A simplified workflow of the Koch synthesis for producing this compound.

Applications in Research and Drug Development

The unique branched structure of this compound imparts exceptional stability to its derivatives, making it a valuable building block in various applications.[1]

-

Polymer and Coating Synthesis : Its derivatives are used in the production of high-performance polymers, coatings, and adhesives, where durability and chemical resistance are critical.[1][8]

-

Metalworking Fluids : In its neutralized form, this compound is used in metalworking fluids, and its salts can act as corrosion inhibitors.[1][8]

-

Pharmaceutical and Cosmetic Industries : Neodecanoic acid can serve as an intermediate in the synthesis of certain pharmaceuticals, such as antibiotics or anti-inflammatory drugs, contributing to the effectiveness and stability of the final product.[9] In cosmetics, its emollient properties are utilized in skincare products.[9] The carboxylic acid moiety is a key functional group in many drugs, and understanding the properties of branched-chain carboxylic acids like this compound can be relevant in drug design and the development of bioisosteres to improve metabolic stability or membrane permeability.[10]

-

Drug Delivery : Its derivatives are employed in drug delivery systems and formulations to optimize the solubility and stability of active pharmaceutical ingredients.[11]

Biological and Antimicrobial Activity

While research into the specific biological pathways of this compound is ongoing, studies on its straight-chain counterpart and derivatives provide some insights.

-

Epidermal Effects : Nonanoic acid has been shown to alter the sodium/potassium ratio in the epidermis, suggesting an impact on cell membrane integrity, and it can enhance the inflammatory response by increasing interleukin-6 expression.[12]

-

Neuronal Differentiation : Straight-chain medium-chain fatty acids, including nonanoic acid, have been observed to promote neuronal differentiation and neurite growth in cell lines.[12]

-

Antimicrobial Properties : Derivatives of methyl-branched n-nonanoic acid have demonstrated antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Mycobacterium smegmatis, Escherichia coli, and Candida utilis.[13][14]

Potential Mechanism of Antimicrobial Action

Caption: A proposed mechanism for the antimicrobial activity of this compound derivatives.

This compound, with its primary isomer being 6,6-dimethylheptanoic acid, is a versatile chemical with significant industrial and research applications. Its unique branched structure provides enhanced stability, making it a valuable component in materials science. For researchers in drug development, its role as a pharmaceutical intermediate, its application in drug delivery systems, and the biological activities of its derivatives present opportunities for further investigation and innovation.

References

- 1. This compound | 59354-78-8 | Benchchem [benchchem.com]

- 2. This compound | C9H18O2 | CID 6453798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caloongchem.com [caloongchem.com]

- 4. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5342979A - Production of tertiary carboxylic acids - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. (703d) Production of Neo Acids from Biomass-Derived Monomers | AIChE [proceedings.aiche.org]

- 8. Neodecanoic Acid: Properties, Applications, and Benefits in Modern Industries | Sea-Land Chemical Company [sealandchem.com]

- 9. caloongchem.com [caloongchem.com]

- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Neononanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neononanoic acid, a C9 branched-chain carboxylic acid, is a versatile chemical intermediate with significant applications across various industries, including pharmaceuticals, agrochemicals, and polymer synthesis.[1][2] Unlike its linear counterpart, nonanoic acid, this compound is a mixture of isomers, with the most prominent being 3,5,5-trimethylhexanoic acid.[1][3] This isomeric complexity, arising from its branched structure, imparts unique physicochemical properties such as high thermal and chemical stability, making it a valuable building block for specialty chemicals.[1] This guide provides a comprehensive overview of the characteristics of key this compound isomers, detailed experimental protocols for their synthesis and analysis, and visual representations of relevant chemical pathways.

Physicochemical Characteristics of this compound Isomers

The properties of this compound are largely dictated by its isomeric composition. The highly branched nature of these isomers results in significant steric hindrance around the carboxyl group, leading to enhanced stability.[1] Below is a comparative summary of the key physicochemical properties of the most common this compound isomers.

| Property | 3,5,5-Trimethylhexanoic Acid | 6,6-Dimethylheptanoic Acid | n-Nonanoic Acid (for comparison) |

| Molecular Formula | C₉H₁₈O₂[1][4] | C₉H₁₈O₂[5] | C₉H₁₈O₂[6] |

| Molecular Weight ( g/mol ) | 158.24[1][4][7] | 158.24[5] | 158.24[6] |

| CAS Number | 3302-10-1[4] | 15898-92-7[5] | 112-05-0[6] |

| Appearance | Clear, colorless liquid[1] | Liquid | - |

| Density (g/cm³) | 0.919[1] | - | - |

| Boiling Point (°C) | 253.4 at 760 mmHg[1] | - | - |

| Flash Point (°C) | 129.7[1] | - | - |

| Solubility | Sparingly soluble in water; miscible with organic solvents[1] | - | - |

| logP | 3.25[1] | 2.67750[5] | - |

| Vapor Pressure (mmHg at 25°C) | 0.0057[1] | - | - |

Synthesis of this compound Isomers

The industrial production of this compound, primarily 3,5,5-trimethylhexanoic acid, is typically achieved through a two-step process involving the hydroformylation of diisobutylene followed by oxidation of the resulting aldehyde.[8] An alternative laboratory-scale synthesis involves the direct oxidation of the corresponding alcohol.

Experimental Protocol: Synthesis of 3,5,5-Trimethylhexanoic Acid via Oxidation of 3,5,5-Trimethylhexanol

This protocol details a laboratory-scale synthesis of 3,5,5-trimethylhexanoic acid.[9]

Materials:

-

3,5,5-trimethylhexanol

-

Acetic acid

-

Manganous acetate (catalyst)

-

Compressed air or oxygen source

-

Distillation apparatus

-

Separatory funnel

-

Ether

-

Aqueous sodium hydroxide solution

-

Aqueous hydrochloric acid solution

Procedure:

-

In a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser, dissolve 3,5,5-trimethylhexanol in acetic acid.

-

Add a catalytic amount of manganous acetate to the solution.

-

Heat the mixture to the desired reaction temperature (typically between 20-75°C) while bubbling air or oxygen through the solution.[9]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a distillation under reduced pressure to remove the acetic acid and purify the crude product.[9]

-

The distilled product is then treated with an aqueous alkali solution (e.g., sodium hydroxide) and extracted with ether to remove any unreacted alcohol.[9]

-

The aqueous layer containing the sodium salt of the carboxylic acid is then acidified with a strong acid (e.g., hydrochloric acid).[9]

-

The liberated 3,5,5-trimethylhexanoic acid will separate as an oily layer, which is then collected.

-

A final distillation of the collected product is performed to obtain the purified 3,5,5-trimethylhexanoic acid.[9]

Analytical Characterization

The analysis of this compound isomers is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of these compounds.

Experimental Protocol: Analysis of this compound Isomers by GC-MS

This protocol provides a general guideline for the analysis of this compound isomers. Derivatization is often employed to improve the volatility and chromatographic behavior of the carboxylic acids.

Materials:

-

This compound sample

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluorobenzyl bromide)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Internal standard (e.g., a deuterated fatty acid)

-

GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a suitable anhydrous solvent.

-

Add a known amount of the internal standard.

-

Add the derivatization agent to the sample solution.

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to the different this compound isomers based on their retention times and mass spectra.

-

Quantify the isomers by comparing the peak areas of the analytes to that of the internal standard.

-

Visualizing Chemical Pathways and Relationships

Synthesis of 3,5,5-Trimethylhexanoic Acid

The following diagram illustrates the primary industrial synthesis route for 3,5,5-trimethylhexanoic acid, starting from the dimerization of isobutylene.

Caption: Industrial synthesis of 3,5,5-trimethylhexanoic acid.

The Koch-Haaf Reaction: A General Synthesis of Tertiary Carboxylic Acids

The Koch-Haaf reaction provides a general and powerful method for the synthesis of sterically hindered tertiary carboxylic acids, such as the isomers of this compound.

References

- 1. 3,5,5-TRIMETHYLHEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]

- 3. Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Nonanoic acid (CAS 112-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Synthesis routes of 3,5,5-Trimethylhexanoic acid [benchchem.com]

- 8. patents.justia.com [patents.justia.com]

- 9. GB664180A - The manufacture of 3,5,5-trimethylhexanoic acid - Google Patents [patents.google.com]

The Biological Intricacies of Branched-Chain Fatty Acids: A Technical Guide for Researchers

October 31, 2025

Abstract

Branched-chain fatty acids (BCFAs), once considered minor lipid components, are emerging as significant bioactive molecules with diverse physiological effects. This technical guide provides an in-depth exploration of the biological activities of BCFAs, targeting researchers, scientists, and professionals in drug development. It synthesizes current knowledge on their anti-inflammatory, metabolic, and anti-cancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. The distinct roles of iso- and anteiso-BCFAs are highlighted, offering a comprehensive resource to stimulate further investigation into their therapeutic potential.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl groups on their carbon chain. The two primary families of monomethyl BCFAs are iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon.[1][2] While present in relatively low concentrations in human tissues and blood, they are abundant in certain dietary sources like dairy products and ruminant meat, as well as in the vernix caseosa of newborns.[2][3] Emerging evidence underscores their involvement in critical biological processes, from maintaining cell membrane fluidity to modulating complex signaling pathways.[1][4] This guide delves into the core biological activities of BCFAs, providing a technical foundation for their continued study and potential therapeutic application.

Anti-inflammatory Properties of Branched-Chain Fatty Acids

BCFAs have demonstrated notable anti-inflammatory effects, with distinct activities observed for iso- and anteiso-forms. These effects are mediated through the modulation of key inflammatory signaling pathways and the regulation of pro- and anti-inflammatory gene expression.

Modulation of Inflammatory Gene Expression

Studies in various cell models have revealed the capacity of BCFAs to alter the expression of genes central to the inflammatory response. Notably, iso-BCFAs have been shown to exert anti-inflammatory effects, while anteiso-BCFAs can exhibit opposing, pro-inflammatory activities.

In human visceral adipocytes, the iso-BCFA 14-methylpentadecanoic acid (14-MPA) has been observed to decrease the expression of pro-inflammatory genes in a dose-dependent manner.[1][5] Conversely, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA) has been shown to have a contrasting effect on the expression of Interleukin 6 (IL-6).[5] Similarly, in the HepG2 human hepatocyte cell line, 14-MPA treatment led to a reduction in the mRNA levels of C-reactive protein (CRP) and IL-6, particularly at concentrations of 5 and 10 μM.[6] In contrast, 12-MTA treatment resulted in a concentration-dependent increase in the expression of these inflammatory markers.[6]

Signaling Pathways Involved in Anti-inflammatory Action

The anti-inflammatory actions of BCFAs are linked to their ability to interfere with critical signaling cascades, most notably the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway.

The following diagram illustrates the proposed mechanism by which certain BCFAs may inhibit the TLR4/NF-κB signaling pathway, a central regulator of inflammation.

Metabolic Effects of Branched-Chain Fatty Acids

BCFAs play a significant role in regulating lipid and glucose metabolism, with their effects being highly specific to the BCFA type and the target tissue.

Regulation of Lipid Metabolism

Iso-BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis and metabolism. In HepG2 cells, 14-MPA decreased the expression of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor for lipogenic genes.[6] This suggests a potential role for iso-BCFAs in reducing triglyceride synthesis.[6] In contrast, the anteiso-BCFA 12-MTA increased FASN mRNA levels in the same cell line, indicating a differential regulation of lipid metabolism by these two BCFA subtypes.[6]

The activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation, is another mechanism through which BCFAs exert their metabolic effects.[7][8] The iso-BCFA isopalmitic acid (IPA) has been identified as a potent activator of PPARα.[7]

The following diagram illustrates the activation of PPARα by BCFAs and the subsequent impact on fatty acid oxidation.

Impact on Glucose Metabolism

The effects of BCFAs on glucose metabolism appear to be cell-type specific. For instance, in human myotubes, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTD) has been shown to increase glucose uptake.

Anti-Cancer Activity

Preliminary evidence suggests that BCFAs may possess anti-cancer properties.[4] While the mechanisms are still under investigation, some studies indicate that BCFAs can inhibit the proliferation of cancer cells. Further research is required to elucidate the specific BCFAs involved, the effective concentrations, and the underlying molecular pathways. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are crucial for quantifying the cytotoxic potential of BCFAs against various cancer cell lines.[9][10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of specific BCFAs on gene expression and metabolic parameters as reported in the cited literature.

Table 1: Effect of BCFAs on Inflammatory and Lipogenic Gene Expression in HepG2 Cells

| BCFA Type | BCFA | Concentration (μM) | Target Gene | Change in mRNA Expression | Reference |

| iso | 14-MPA | 5 | CRP | Decrease | [6] |

| iso | 14-MPA | 10 | CRP | Decrease | [6] |

| anteiso | 12-MTA | 1, 2, 5, 10 | CRP | Concentration-dependent increase | [6] |

| iso | 14-MPA | 5 | IL-6 | Decrease | [6] |

| iso | 14-MPA | 10 | IL-6 | Decrease | [6] |

| anteiso | 12-MTA | 1, 2, 5, 10 | IL-6 | Tendency to increase | [6] |

| iso | 14-MPA | 1, 2, 5, 10 | FASN | Dose-dependent decrease | [6] |

| anteiso | 12-MTA | 1, 2, 5, 10 | FASN | Increase | [6] |

| iso | 14-MPA | 1, 2, 5, 10 | SREBP1 | Decrease | [6] |

| anteiso | 12-MTA | 1, 2, 5, 10 | SREBP1 | No significant effect | [6] |

Table 2: Effect of BCFAs on Inflammatory and Lipogenic Gene Expression in Human Visceral Adipocytes

| BCFA Type | BCFA | Concentration | Target Gene | Change in mRNA Expression | Reference |

| iso | 14-MPA | Dose-dependent | COX-2 | Decrease | [1][5] |

| iso | 14-MPA | Dose-dependent | IL-6 | Decrease | [1][5] |

| iso | 14-MPA | Dose-dependent | ALOX-15 | Decrease | [1] |

| iso | 14-MPA | Dose-dependent | ELOVL6 | Decrease | [1] |

| iso & anteiso | 14-MPA & 12-MTA | Not specified | SCD1 | Decrease | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biological activities of BCFAs.

Cell Culture and BCFA Treatment

6.1.1. HepG2 Cell Culture

-

Cell Line: HepG2 (human hepatocellular carcinoma).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 2 mM L-glutamine.[4][13]

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.[4][13]

-

Subculturing: Passage cells at 70-80% confluency using Trypsin-EDTA.[4][14]

-

BCFA Treatment: Prepare stock solutions of BCFAs (e.g., 14-MPA, 12-MTA) in a suitable solvent like ethanol or DMSO. Dilute to final concentrations (e.g., 1, 2, 5, 10 μM) in culture medium and incubate with cells for the desired duration (e.g., 48 hours).[6]

6.1.2. Human Myotube Culture and Differentiation

-

Cell Source: Primary human myoblasts.

-

Differentiation: Induce differentiation into myotubes by switching to a low-serum differentiation medium.

-

BCFA Treatment: Treat differentiated myotubes with desired concentrations of BCFAs for a specified period (e.g., 24 hours) before assessing metabolic parameters.

Analysis of Gene Expression by qPCR

The following workflow outlines the steps for analyzing changes in gene expression in response to BCFA treatment.

Glucose Uptake Assay in Myotubes

-

Principle: Measures the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose, into cultured myotubes.

-

Procedure:

-

Culture and differentiate human myoblasts into myotubes in multi-well plates.

-

Treat myotubes with the desired BCFAs for 24 hours.

-

Starve cells in a low-glucose medium.

-

Stimulate with insulin (for insulin-stimulated glucose uptake) or vehicle control.

-

Incubate with radiolabeled 2-deoxy-D-glucose for a defined period.

-

Wash cells to remove extracellular label.

-

Lyse the cells and measure intracellular radioactivity using a scintillation counter.

-

Assessment of NF-κB Activation

-

Western Blotting:

-

Prepare nuclear and cytoplasmic extracts from BCFA-treated and control cells.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe with antibodies specific for the p65 subunit of NF-κB to assess its nuclear translocation.

-

Probe for phosphorylated IκBα to determine its degradation, an upstream event in NF-κB activation.[17]

-

-

Reporter Gene Assay:

PPARα Activation Assay

-

Reporter Gene Assay:

-

Co-transfect cells (e.g., Fao rat hepatoma cells) with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a reporter gene (e.g., luciferase).[7][20]

-

Treat cells with the test BCFAs.

-

Measure reporter gene activity to determine the extent of PPARα activation.[7]

-

-

Target Gene Expression Analysis:

-

Treat cells with BCFAs.

-

Measure the mRNA levels of known PPARα target genes (e.g., ACOX1, CPT1A) using qPCR. An increase in the expression of these genes indicates PPARα activation.[7]

-

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a class of lipids with significant and diverse biological activities. The distinct effects of iso- and anteiso-BCFAs on inflammation and metabolism highlight the importance of studying these molecules individually. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to further explore the mechanisms of action and therapeutic potential of BCFAs. Future research should focus on in vivo studies to validate the findings from cell-based models, elucidating the detailed molecular interactions of BCFAs with their protein targets, and exploring their potential in the prevention and treatment of metabolic and inflammatory diseases, as well as cancer. The continued investigation of these unique fatty acids holds great promise for advancing our understanding of lipid biology and developing novel therapeutic strategies.

References

- 1. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. bcrj.org.br [bcrj.org.br]

- 5. mdpi.com [mdpi.com]

- 6. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 12. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 14. encodeproject.org [encodeproject.org]

- 15. fujifilmcdi.com [fujifilmcdi.com]

- 16. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Neodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for neodecanoic acid, a branched-chain carboxylic acid used in various industrial applications. The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

Neodecanoic acid is a colorless to pale yellow liquid with a mild or slightly pungent odor.[1][2] It is a mixture of C10 carboxylic acid isomers.[3][4] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 26896-20-8 | [2][5] |

| Molecular Formula | C10H20O2 | [2][5] |

| Molar Mass | 172.27 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Mild, slightly pungent, oil-like | [1][2][6] |

| Boiling Point | 243 - 265 °C | [2][3][6] |

| Melting Point | -39 °C | [3][7] |

| Flash Point | >100 °C to 122 °C | [2][6][8] |

| Density | 0.911 - 0.92 g/cm³ | [3][6][9] |

| Vapor Pressure | 0.0012 hPa (@ 50 °C) | [6] |

| Solubility in Water | 0.025 g/100ml at 25 °C (very poor) | [3][7] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, ketones, and other organic solvents. | [1][2] |

| pKa | 5.17 | [3] |

| Auto-ignition Temperature | >300 °C | [6] |

| Lower Explosion Limit | 1.4 % | [6] |

| Upper Explosion Limit | 12.4 % | [6] |

Hazard Identification and Classification

Neodecanoic acid is classified as a hazardous substance. The GHS classification and corresponding hazard statements are provided in the table below.

| Classification | Code | Description | References |

| Skin Irritation | H315 | Causes skin irritation. | [5] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [5] |

| Aquatic Hazard (long-term) | H412 | Harmful to aquatic life with long lasting effects. | [8][10] |

Some sources also indicate that it may be harmful if swallowed or in contact with skin.[7][10] It is a combustible liquid that may burn but does not ignite readily.[6]

Toxicological Data

The toxicological profile of neodecanoic acid indicates low acute toxicity. However, it is an irritant to the skin and eyes.

| Endpoint | Species | Route | Value | References |

| LD50 | Rat | Oral | 2,066 mg/kg | [6] |

| LC50 | Rat | Inhalation | >3 mg/l (6 h) | [6] |

-

Skin Corrosion/Irritation: Causes skin irritation.[5] Repeated or prolonged contact may cause dermatitis.[7][11]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: Not classified as a respiratory or skin sensitizer.[5]

-

Germ Cell Mutagenicity: Not classified as a germ cell mutagen.[5]

-

Carcinogenicity: Not classified as carcinogenic.[5]

-

Reproductive Toxicity: Not classified as a reproductive toxicant.[5]

Experimental Protocols: Detailed experimental protocols for the cited toxicological studies are not available in the public domain through the conducted searches. The provided data is based on summaries found in safety data sheets.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

4.1. Handling

-

Do not eat, drink, or smoke in work areas.[5]

-

Wash hands thoroughly after handling.[5]

-

Prevent the formation of mists.[7]

4.2. Storage

-

Store in a cool, well-ventilated place.[12]

-

Keep containers tightly closed.[12]

-

Store separately from strong oxidants and incompatible materials.[7][8][11]

4.3. Incompatible Materials

-

Caustic agents, amines, aldehydes, inorganic acids, alkanolamines, monomers, polymerizable esters, alkylene oxides, cyanohydrides, nitriles, and ammonia.[6]

-

Reacts with bases in neutralization reactions, which can be exothermic.[8][9]

-

May react with active metals to form gaseous hydrogen.[8][9]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling neodecanoic acid:

| PPE Type | Specification | References |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | [6] |

| Hand Protection | Compatible, chemical-resistant gloves. | [6] |

| Skin and Body Protection | Protective work clothing, long sleeves. | [6][13] |

| Respiratory Protection | Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate or if vapors/mists are generated. A filter respirator for organic gases and vapors is recommended. | [6][7][8][11] |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air and keep at rest. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [5][6][11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [5][6][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. | [5][8][11] |

Fire Fighting and Accidental Release Measures

7.1. Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray/fog.[6][8]

-

Unsuitable Extinguishing Media: Do not use a high-volume water jet.[6]

-

Hazards from Combustion: May produce irritating and/or toxic smoke and fumes, including carbon monoxide and carbon dioxide.[6] Containers may explode when heated.[6]

-

Firefighter Protection: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[6]

7.2. Accidental Release

-

Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment. Ensure adequate ventilation. Eliminate all ignition sources.[6]

-

Environmental Precautions: Prevent entry into waterways, drains, or confined areas.[6][8]

-

Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with sand, earth, or other non-combustible absorbent material.[6][8] Collect the absorbed material into suitable, closed containers for disposal.[6][8]

Disposal Considerations

Dispose of neodecanoic acid and its containers in accordance with local, regional, and national regulations.[5][10] Do not flush into surface water or sanitary sewer systems.[6] Contaminated packaging should be handled in the same way as the substance itself.[5]

Visualizations

The following diagrams illustrate key safety and handling workflows for neodecanoic acid.

Caption: Workflow for responding to a neodecanoic acid spill.

Caption: Logical flow of hazard identification and risk management.

References

- 1. caloongchem.com [caloongchem.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. Neodecanoic acid - Wikipedia [en.wikipedia.org]

- 4. NEODECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. chemos.de [chemos.de]

- 6. redox.com [redox.com]

- 7. ICSC 1699 - NEODECANOIC ACID [chemicalsafety.ilo.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. NEODECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. angenechemical.com [angenechemical.com]

- 11. echemi.com [echemi.com]

- 12. Neodecanoic acid MSDS CasNo.26896-20-8 [lookchem.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Commercial Production of Nonanoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with a wide range of applications, including in the synthesis of pharmaceuticals, herbicides, plasticizers, and flavorings. Its commercial production is primarily achieved through two main synthetic routes: the ozonolysis of oleic acid and the hydroformylation of 1-octene followed by oxidation. A less common but notable method involves a two-step oxidation of oleic acid using hydrogen peroxide. This guide provides a detailed overview of these core manufacturing processes, including experimental protocols, quantitative data, and process visualizations.

Ozonolysis of Oleic Acid

The ozonolysis of oleic acid is a widely used industrial method for the co-production of nonanoic acid and azelaic acid.[1][2] This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone.

Experimental Protocol

The production of nonanoic acid via ozonolysis of oleic acid is typically a two-stage process: ozonolysis followed by oxidative decomposition of the resulting ozonide.

Stage 1: Ozonization

-

Oleic acid is mixed with a non-nucleophilic solvent, such as a mixture of C2-C9 monobasic saturated fatty acids. The weight ratio of oleic acid to solvent can range from 1:0.5 to 1:3.[3]

-

The mixture is fed into a static mixing reactor concurrently with an ozone-containing gas (ozonized air or oxygen).[3]

-

The reaction temperature is maintained between 20°C and 40°C.[3]

-

The reaction proceeds until the ozone concentration in the outlet gas matches the inlet concentration, indicating the completion of the ozonization reaction. The primary product at this stage is an oleic acid ozonide.[3]

Stage 2: Oxidative Decomposition

-

The oleic acid ozonide is transferred to an oxidizing reactor.

-

Oxygen is bubbled through the reactor at a flow rate of 15-25 m³/h with agitation.[3]

-

The reaction temperature is controlled between 60°C and 120°C.[3]

-

The reaction progress is monitored by analyzing the composition of the reaction mixture using gas chromatography. The reaction is considered complete when the concentration of azelaic acid no longer increases.[3]

-

The final product is a mixture containing nonanoic acid, azelaic acid, and other byproducts.[3]

Quantitative Data

The following table summarizes the quantitative data from a representative industrial process for the ozonolysis of oleic acid.[3]

| Parameter | Value |

| Reactants | |

| Oleic Acid (76% purity) | 300 kg |

| Solvent (C2-C9 monobasic fatty acids) | 150 kg |

| Ozone Concentration in Gas | 1% |

| Oxygen Flow Rate (Oxidation) | 15-25 m³/h |

| Reaction Conditions | |

| Ozonization Temperature | 20°C |

| Oxidation Temperature | 60-120°C |

| Oxidation Time | ~4.5 hours |

| Products | |

| Total Oxidation Product Mixture | 620 kg |

| Nonanoic Acid | 237 kg |

| Azelaic Acid | 171 kg |

Signaling Pathway

Hydroformylation of 1-Octene and Subsequent Oxidation

Another significant commercial route to nonanoic acid involves a two-step process: the hydroformylation of 1-octene to produce nonanal, followed by the oxidation of nonanal to nonanoic acid. This method is part of the broader "oxo synthesis" technology.

Experimental Protocol

Stage 1: Hydroformylation of 1-Octene

-

The hydroformylation of 1-octene is typically carried out in a continuous stirred-tank reactor (CSTR).[4]

-

A rhodium-based catalyst, often complexed with phosphine ligands such as triphenylphosphine (TPP), is used. The catalyst is dissolved in a suitable solvent, which can be the product mixture itself.[5][6]

-

1-Octene and synthesis gas (a mixture of carbon monoxide and hydrogen) are fed into the reactor.

-

The reaction is conducted under pressure (typically 20 bar) and at elevated temperatures (around 125°C).[7]

-

The reaction produces a mixture of linear (n-nonanal) and branched (2-methyloctanal) aldehydes. High selectivity towards the linear product is desired.

Stage 2: Oxidation of Nonanal

-

The n-nonanal is separated from the reaction mixture.

-

The liquid-phase oxidation of n-nonanal is performed in a bubble column reactor.[8]

-

The oxidation is carried out by bubbling oxygen through the liquid n-nonanal.

-

The reaction is typically performed in two stages with different temperatures to optimize conversion and selectivity. For example, an initial stage at 50°C for 4-5 hours, followed by a second stage at 70°C for 1-2 hours.[8]

-

No catalyst is necessarily required for this oxidation step.[8]

Quantitative Data

The following tables summarize typical quantitative data for the hydroformylation of 1-octene and the subsequent oxidation of nonanal.

Table 2.1: Hydroformylation of 1-Octene [7]

| Parameter | Value |

| Reactants | |

| Substrate | trans-4-octene (isomerizing hydroformylation) |

| Catalyst | Rh(acac)(CO)2 with BIPHEPHOS ligand |

| Solvent | Toluene or Propylene Carbonate |

| Reaction Conditions | |

| Temperature | 125°C |

| Syngas Pressure (CO/H2) | 20 bar |

| Products | |

| Yield of n-nonanal (in Toluene) | 88% |

| Selectivity to n-nonanal (in Propylene Carbonate) | up to 95% |

Table 2.2: Oxidation of n-Nonanal to n-Nonanoic Acid [8]

| Parameter | Value |

| Reactant | |

| n-Nonanal | 800.0 g |

| Reaction Conditions | |

| Reactor Type | Glass bubble column |

| Stage 1 Temperature | 50°C |

| Stage 1 Duration | 4 hours |

| Stage 2 Temperature | 70°C |

| Stage 2 Duration | 2 hours |

| Product | |

| Crude n-Nonanoic Acid | 872.0 g |

| n-Nonanoic Acid Content | 98.7% by weight |

| Aldehyde Conversion | 99.8% |

| Selectivity | 99.1% |

Signaling Pathway

Two-Step Oxidation of Oleic Acid with Hydrogen Peroxide

A greener alternative to ozonolysis is the two-step oxidation of oleic acid using hydrogen peroxide. This method avoids the use of ozone, which has safety and energy concerns.[9]

Experimental Protocol

Step 1: Dihydroxylation of Oleic Acid

-

Oleic acid is reacted with hydrogen peroxide in the presence of a tungstic acid (H₂WO₄) catalyst. This step forms 9,10-dihydroxystearic acid.[9][10]

-

The reaction can be carried out at temperatures around 70°C for several hours.

Step 2: Oxidative Cleavage of the Diol

-

The 9,10-dihydroxystearic acid is then subjected to oxidative cleavage.

-

This second step is carried out with molecular oxygen in the presence of a catalyst system formed in situ from tungstic acid and a cobalt salt, such as cobalt acetate.[9]

-

The reaction occurs under mild pressure.[9]

Quantitative Data

The following table presents data from an optimized two-step oxidation process.[11]

| Parameter | Value |

| Reactants | |

| Substrate | Oleic Acid |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Co-oxidant | Sodium Hypochlorite (NaOCl) |

| Catalyst | Tungstic Acid (H₂WO₄) |

| Optimized Reaction Conditions | |

| H₂O₂/Oleic Acid Molar Ratio | 4:1 |

| Catalyst Concentration (% w/w of Oleic Acid) | 1.5% |

| Temperature | 70°C |

| Results | |

| Oleic Acid Conversion | 99.11% |

| Yield of Azelaic Acid | 44.54% |

| Yield of Nonanoic Acid (Pelargonic Acid) | 34.12% |

Signaling Pathway

References

- 1. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]

- 2. CN101244998B - Method for producing nonandioic acid, pelargonic acid by ozonization-oxidative decomposition of oleic acid - Google Patents [patents.google.com]

- 3. Process Flow Diagram (PFD) - Chemical Engineering World [chemicalengineeringworld.com]

- 4. A Greener Higher Olefin Hydroformylation Process (Chapter 8) - Green Catalysis and Reaction Engineering [cambridge.org]

- 5. "Solventless" continuous flow homogeneous hydroformylation of 1-octene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. technology.matthey.com [technology.matthey.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US6696582B2 - Method for producing aliphatic carboxylic acids from aldehydes - Google Patents [patents.google.com]

- 9. eurochemengineering.com [eurochemengineering.com]

- 10. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of C9 Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary natural sources of C9 carboxylic acids, with a focus on pelargonic (nonanoic) acid and azelaic acid. It includes quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and a visualization of the known signaling pathway for azelaic acid in plant defense.

Introduction to C9 Carboxylic Acids

C9 carboxylic acids are nine-carbon organic compounds that are found in various natural sources. They exist as both monocarboxylic acids, such as pelargonic acid, and dicarboxylic acids, like azelaic acid. These molecules have garnered significant interest in research and development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2][3] Their natural origins make them valuable targets for the development of pharmaceuticals, skincare products, and environmentally benign agricultural chemicals.

Pelargonic Acid (Nonanoic Acid) is a saturated fatty acid that occurs naturally in many plants and animals.[1][4] It is known for its potent herbicidal activity, where it disrupts plant cell membranes, leading to rapid desiccation.[1]

Azelaic Acid is a saturated dicarboxylic acid naturally present in several grains and is also produced by the yeast Malassezia furfur, which is part of the normal human skin flora.[3][5] It is widely used in dermatology to treat conditions like acne and rosacea due to its anti-inflammatory and antimicrobial properties.[5][6] Furthermore, it plays a crucial role in plant immunity as a signaling molecule in Systemic Acquired Resistance (SAR).[7][8]

Natural Sources and Quantitative Data

The concentration and yield of C9 carboxylic acids can vary significantly based on the species, environmental conditions, and the extraction method employed. The following tables summarize the quantitative data found in the scientific literature.

Pelargonic Acid (Nonanoic Acid)

Pelargonic acid is most notably found in the essential oils of plants from the Pelargonium genus.

| Natural Source | Plant Part | Yield/Concentration | Reference |

| Pelargonium graveolens | Dried Leaves | 1.01% (Essential Oil Yield) | [9] |

| Pelargonium species (South Africa) | Not Specified | 0.4% of Essential Oil | [10] |

| Geranium robertianum | Aerial Parts | 0.22% of Essential Oil | [7] |

Azelaic Acid

Azelaic acid is primarily found in cereal grains. Its extraction yield is highly dependent on the methodology used.

| Natural Source | Matrix | Extraction Method | Yield/Concentration | Reference |

| Triticum durum (Wheat) | Whole Grains | Naviglio® Extractor (Fluid Extract) | 3.34 µg/mL | [11] |

| Triticum durum (Wheat) | Whole Grains | Ultrasound-Assisted (Fluid Extract) | 2.50 µg/mL | [11] |

| Triticum durum (Wheat) | Flour | Naviglio® Extractor (Fluid Extract) | 4.02 µg/mL | [11] |

| Triticum durum (Wheat) | Flour | Ultrasound-Assisted (Fluid Extract) | 2.98 µg/mL | [11] |

| Hordeum vulgare (Barley) | Not Specified | Not Specified | Found in higher intensities in mutant strains | [12] |

| Secale cereale (Rye) | Grains | Not Specified | Naturally Occurring | [3][13] |

Note: Quantitative data for azelaic acid in barley and rye is less specific in the available literature, often cited as a known source without precise concentrations.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of pelargonic acid and azelaic acid from their respective natural sources.

Extraction and Analysis of Pelargonic Acid from Pelargonium

Objective: To extract essential oil from Pelargonium leaves and quantify the concentration of pelargonic acid.

Methodology: Hydrodistillation followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Plant Material Preparation:

-

Collect fresh leaves of Pelargonium graveolens.

-

Air-dry the leaves in a shaded, well-ventilated area for 7-10 days until brittle.

-

Grind the dried leaves into a coarse powder.

-

-

Hydrodistillation:

-

Place 100 g of the powdered plant material into a 2 L round-bottom flask.

-

Add 1 L of distilled water to fully immerse the material.

-

Set up a Clevenger-type apparatus for hydrodistillation.[14][15]

-

Heat the flask to boiling and maintain for 3 hours, collecting the distillate.

-

The essential oil will separate from the aqueous layer in the collection tube.

-

Carefully collect the oil layer using a pipette, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial.

-

-

GC-MS Analysis:

-

Sample Preparation: Dilute 1 µL of the essential oil in 1 mL of methanol or hexane.[16]

-

Instrumentation: Agilent 6890 series GC or similar, coupled with a mass spectrometer.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[16]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

-

Injection: 1 µL of the diluted sample is injected in split mode (e.g., 1:25).[16]

-

Oven Temperature Program:

-

Initial temperature at 60°C for 2 minutes.

-

Ramp up to 180°C at a rate of 10°C/min.

-

Ramp up to 280°C at a rate of 20°C/min and hold for 15 minutes.[17]

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 20–550 m/z.[17]

-

-

Quantification: Identify pelargonic (nonanoic) acid based on its retention time and mass spectrum compared to an authentic standard. Quantify using the area percentage of the corresponding peak relative to the total chromatogram area.

-

Extraction and Analysis of Azelaic Acid from Wheat Grains

Objective: To extract and quantify azelaic acid from Triticum durum whole grains.

Methodology: Ultrasound-Assisted Extraction followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6]

Protocol:

-

Sample Preparation:

-

Grind whole wheat grains into a fine flour.

-

Weigh 1 g of the flour into a 50 mL centrifuge tube.

-

-

Ultrasound-Assisted Extraction:

-

Add 10 mL of a hydroalcoholic solution (e.g., 80:20 methanol:water) to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of solvent.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

-

-

Sample Reconstitution: Resuspend the dried extract in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter into an HPLC vial.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer Conditions:

-

Ionization Mode: ESI in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for azelaic acid (e.g., m/z 187 -> 125).

-

-

Quantification: Create a calibration curve using a certified standard of azelaic acid at various concentrations (e.g., 100 to 1000 ng/mL).[11] Calculate the concentration in the sample by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) should be established, with reported values around 0.18 and 0.54 µg/mL, respectively.[6]

-

Visualizations: Workflows and Signaling Pathways

Azelaic Acid Biosynthesis and Signaling in Plant Defense

Upon pathogen attack, plants initiate a defense mechanism known as Systemic Acquired Resistance (SAR), where azelaic acid acts as a key signaling molecule. It is synthesized from the peroxidation of lipids in the cell membrane and primes the plant for a more robust defense response.[1][8]

References

- 1. Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencefeatured.com [sciencefeatured.com]

- 3. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and Quantification of Azelaic Acid from Different Wheat Samples (Triticum durum Desf.) and Evaluation of Their Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. updatepublishing.com [updatepublishing.com]

- 8. Frontiers | Long-distance communication and signal amplification in systemic acquired resistance [frontiersin.org]

- 9. New insights into azelaic acid-induced resistance against Alternaria Solani in tomato plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scientists uncover key role in plant immunity | University of Chicago News [news.uchicago.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Extraction of essential oil from geranium oil | PPTX [slideshare.net]

- 15. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 16. scitepress.org [scitepress.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Spectral data for Neononanoic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for nonanoic acid, a nine-carbon saturated fatty acid. The document details the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For nonanoic acid, both ¹H and ¹³C NMR are essential for structural elucidation.

Data Presentation

Table 1: ¹H NMR Spectral Data for Nonanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5-12.0 | Singlet (broad) | 1H | -COOH |

| 2.35 | Triplet | 2H | α-CH₂ |

| 1.63 | Quintet | 2H | β-CH₂ |

| 1.28 | Multiplet | 10H | -(CH₂)₅- |

| 0.88 | Triplet | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for Nonanoic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~180 | -COOH |

| ~34 | α-CH₂ |

| ~32 | γ-CH₂ |

| ~29 | -(CH₂)₄- |

| ~25 | β-CH₂ |

| ~23 | ω-1 CH₂ |

| ~14 | -CH₃ |

Experimental Protocol

Instrumentation:

-

A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of nonanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃.[1]

-

Temperature: 298 K.[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: CDCl₃.[1]

-

Temperature: 298 K.[1]

-

Reference: CDCl₃ at 77.16 ppm.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Spectral Data for Nonanoic Acid

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 2500-3300 | Broad | O-H stretch (in a hydrogen-bonded dimer) |

| ~2925, ~2855 | Strong, sharp | C-H stretch (aliphatic) |

| ~1710 | Strong, sharp | C=O stretch (carbonyl of a carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1285 | Medium | C-O stretch |

| ~940 | Broad | O-H bend (out-of-plane) |

Experimental Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

As nonanoic acid is a liquid at room temperature, a neat sample can be used directly.

ATR-FTIR Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of nonanoic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data for Nonanoic Acid

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~5 | [M]⁺ (Molecular ion) |

| 115 | ~25 | [M - C₂H₅O]⁺ |

| 87 | ~15 | [M - C₅H₁₁]⁺ |

| 73 | ~30 | [C₄H₉O]⁺ |

| 60 | 100 | [C₂H₄O₂]⁺ (McLafferty rearrangement) |

| 43 | ~25 | [C₃H₇]⁺ |

Experimental Protocol

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of nonanoic acid in a volatile organic solvent such as dichloromethane or hexane.

GC-MS Acquisition:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like nonanoic acid.

Caption: Workflow for the spectral analysis of nonanoic acid.

References

An In-Depth Technical Guide to the Solubility of Neodecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of neodecanoic acid in various organic solvents. Neodecanoic acid, a complex mixture of isomeric C10 carboxylic acids, is a critical intermediate in numerous industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. A thorough understanding of its solubility is paramount for process design, formulation development, and quality control.

Executive Summary

Neodecanoic acid exhibits excellent solubility in a wide range of non-polar and moderately polar organic solvents, a characteristic attributed to its branched alkyl chain and carboxylic acid functional group. Conversely, it is practically insoluble in water. While precise quantitative solubility data for neodecanoic acid across a broad spectrum of organic solvents is not extensively published, this guide provides estimated solubility values based on the known behavior of its linear C8, C9, and C10 carboxylic acid homologs: octanoic acid, nonanoic acid, and decanoic acid.

This document also presents detailed experimental protocols for determining the solubility of neodecanoic acid, which can be adapted by researchers to generate precise data for their specific solvent systems and conditions. These methods include the gravimetric method and UV-Vis spectroscopy.